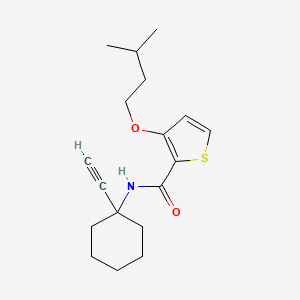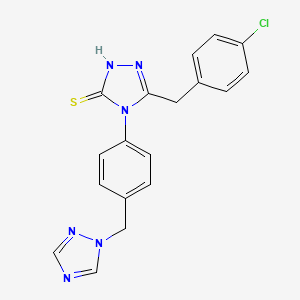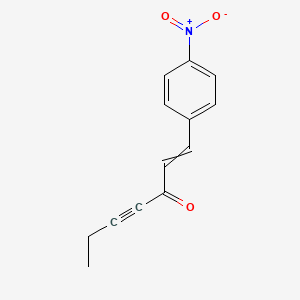
6-(Dihexylamino)anthracene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dihexylamino)anthracene-2-carbonitrile is a chemical compound with the molecular formula C28H35N It is known for its unique structure, which includes an anthracene core substituted with a dihexylamino group at the 6-position and a cyano group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dihexylamino)anthracene-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, which is a polycyclic aromatic hydrocarbon.
Substitution Reaction: The anthracene undergoes a substitution reaction where a dihexylamino group is introduced at the 6-position. This can be achieved using a suitable dihexylamine derivative under controlled conditions.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts, solvents, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dihexylamino)anthracene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where the dihexylamino or cyano groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce amine or aldehyde derivatives.
Applications De Recherche Scientifique
6-(Dihexylamino)anthracene-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cellular imaging and fluorescence due to its potential fluorescent properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 6-(Dihexylamino)anthracene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The dihexylamino group can influence the electronic properties of the anthracene core, affecting its reactivity and interactions with other molecules. The cyano group can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Diethylamino)anthracene-2-carbonitrile
- 6-(Dipropylamino)anthracene-2-carbonitrile
- 6-(Dibutylamino)anthracene-2-carbonitrile
Uniqueness
6-(Dihexylamino)anthracene-2-carbonitrile is unique due to the presence of the dihexylamino group, which provides distinct steric and electronic effects compared to shorter alkyl chain analogs
Propriétés
Numéro CAS |
919992-05-5 |
|---|---|
Formule moléculaire |
C27H34N2 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
6-(dihexylamino)anthracene-2-carbonitrile |
InChI |
InChI=1S/C27H34N2/c1-3-5-7-9-15-29(16-10-8-6-4-2)27-14-13-24-18-25-17-22(21-28)11-12-23(25)19-26(24)20-27/h11-14,17-20H,3-10,15-16H2,1-2H3 |
Clé InChI |
USASLFJZCJJJOD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)C1=CC2=CC3=C(C=C(C=C3)C#N)C=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15172004.png)

![4-(3-Methylphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15172008.png)

![N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15172024.png)



![Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate](/img/structure/B15172042.png)
![{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid](/img/structure/B15172047.png)
![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B15172053.png)
![N-[(4-chlorophenyl)(2,4-difluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B15172058.png)
![Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate](/img/structure/B15172059.png)

